molecular formula C10H10BrN3O B12593973 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide

Katalognummer: B12593973
Molekulargewicht: 268.11 g/mol
InChI-Schlüssel: OSXYTBIKLJEZCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is an organic compound with a complex structure that includes a bromophenyl group and a hydrazinylidenemethyl group

Vorbereitungsmethoden

The synthesis of 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide can be compared with other similar compounds, such as:

    (2E)-3-(4-Bromophenyl)prop-2-enamide: This compound has a similar structure but differs in the position of the bromine atom.

    (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on: This compound has an additional isopropylphenyl group, which may confer different chemical properties and biological activities.

Eigenschaften

Molekularformel

C10H10BrN3O

Molekulargewicht

268.11 g/mol

IUPAC-Name

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide

InChI

InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(6-9)4-5-10(15)13-7-14-12/h1-7H,12H2,(H,13,14,15)

InChI-Schlüssel

OSXYTBIKLJEZCE-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)N/C=N/N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NC=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.